Piperazin-1-yl(pyridin-3-yl)methanone;2,2,2-trifluoroacetic acid
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Overview
Description
Piperazin-1-yl(pyridin-3-yl)methanone;2,2,2-trifluoroacetic acid is a compound with the molecular formula C10H13N3O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring and a pyridine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazin-1-yl(pyridin-3-yl)methanone typically involves the reaction of piperazine with pyridine-3-carboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of Piperazin-1-yl(pyridin-3-yl)methanone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Piperazin-1-yl(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines .
Scientific Research Applications
Piperazin-1-yl(pyridin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antipsychotic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperazin-1-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets. In medicinal applications, it acts on neurotransmitter receptors in the brain, modulating their activity. The compound’s structure allows it to bind to these receptors, influencing the signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: Another piperazine derivative with similar applications in medicinal chemistry.
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity and use in drug development.
Uniqueness
Piperazin-1-yl(pyridin-3-yl)methanone stands out due to its unique combination of a piperazine ring and a pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
piperazin-1-yl(pyridin-3-yl)methanone;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.C2HF3O2/c14-10(9-2-1-3-12-8-9)13-6-4-11-5-7-13;3-2(4,5)1(6)7/h1-3,8,11H,4-7H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKVJTCHKFHMCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN=CC=C2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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